molecular formula C22H26N2O3S2 B11605070 12-ethyl-4-(4-methoxyphenyl)-12-methyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

12-ethyl-4-(4-methoxyphenyl)-12-methyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B11605070
M. Wt: 430.6 g/mol
InChI Key: USPKZEWIVHWMFQ-UHFFFAOYSA-N
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Description

12-ethyl-4-(4-methoxyphenyl)-12-methyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound with a unique tricyclic structure. This compound is characterized by the presence of multiple functional groups, including an ether, a thioether, and a diazatricyclic core. Its intricate structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 12-ethyl-4-(4-methoxyphenyl)-12-methyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one typically involves a multi-step process. One common approach is the transition metal-free one-pot cascade synthesis. This method utilizes biomass-derived levulinic acid as a starting material and involves tandem C–N and C–O bond formation reactions . The reaction is carried out under mild conditions using triethylamine as a base in toluene at room temperature, yielding the desired tricyclic compound with good to excellent yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the development of environmentally benign and cost-effective methods is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

12-ethyl-4-(4-methoxyphenyl)-12-methyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitric acid, halogens.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Nitro compounds, halogenated derivatives.

Scientific Research Applications

12-ethyl-4-(4-methoxyphenyl)-12-methyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 12-ethyl-4-(4-methoxyphenyl)-12-methyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, its interaction with microbial cell membranes can result in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

12-ethyl-4-(4-methoxyphenyl)-12-methyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[74002,7]trideca-1(9),2(7),5-trien-3-one stands out due to its unique combination of functional groups and tricyclic structure

Properties

Molecular Formula

C22H26N2O3S2

Molecular Weight

430.6 g/mol

IUPAC Name

12-ethyl-4-(4-methoxyphenyl)-12-methyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C22H26N2O3S2/c1-5-11-28-21-23-19-18(16-12-22(3,6-2)27-13-17(16)29-19)20(25)24(21)14-7-9-15(26-4)10-8-14/h7-10H,5-6,11-13H2,1-4H3

InChI Key

USPKZEWIVHWMFQ-UHFFFAOYSA-N

Canonical SMILES

CCCSC1=NC2=C(C3=C(S2)COC(C3)(C)CC)C(=O)N1C4=CC=C(C=C4)OC

Origin of Product

United States

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